molecular formula C16H12N2O2S B5514591 3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide

3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide

Cat. No.: B5514591
M. Wt: 296.3 g/mol
InChI Key: WJGDIHPRYUNFMJ-LICLKQGHSA-N
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Description

3-hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide is a complex organic compound with the molecular formula C18H15N3O4S3 It is known for its unique structure, which includes a naphthalene ring, a thienyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide typically involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with 2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide moiety to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the thienyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N’-(4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl)benzohydrazide
  • 3-hydroxy-N’-(6-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl)hexanoylbenzohydrazide

Uniqueness

3-hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide is unique due to its specific combination of a naphthalene ring and a thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

3-hydroxy-N-[(E)-thiophen-2-ylmethylideneamino]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15-9-12-5-2-1-4-11(12)8-14(15)16(20)18-17-10-13-6-3-7-21-13/h1-10,19H,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGDIHPRYUNFMJ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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